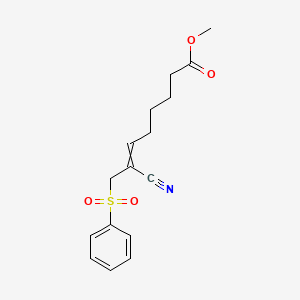
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is an organic compound that features a benzenesulfonyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile, such as an amine or alcohol, under basic conditions to form the benzenesulfonyl intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The cyano group and benzenesulfonyl moiety can participate in various biochemical reactions, affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: Compounds such as benzenesulfonamide and benzenesulfonyl chloride share similar structural features and reactivity.
Cyano-Substituted Esters: Compounds like methyl cyanoacetate and ethyl cyanoacetate have similar functional groups and are used in similar synthetic applications.
Uniqueness
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is unique due to the combination of its functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both the benzenesulfonyl and cyano groups provides a versatile platform for further chemical modifications and biological investigations.
Biological Activity
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
These results suggest that the compound may act as a potential lead for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to interfere with:
- Apoptosis Pathways : Inducing apoptosis in cancer cells by activating caspases.
- Cell Cycle Regulation : Arresting the cell cycle at the G2/M phase.
Case Studies
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The tumors showed decreased vascularization, indicating potential antiangiogenic properties.
- Synergistic Effects : In combination therapy studies, this compound exhibited synergistic effects when used alongside established chemotherapeutics such as doxorubicin and cisplatin, enhancing overall efficacy while reducing toxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the sulfonyl and cyano groups have been explored to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Replacement of benzenesulfonyl | Increased selectivity |
| Alteration of cyano group | Enhanced cytotoxicity |
Properties
CAS No. |
646066-83-3 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate |
InChI |
InChI=1S/C16H19NO4S/c1-21-16(18)11-7-2-4-8-14(12-17)13-22(19,20)15-9-5-3-6-10-15/h3,5-6,8-10H,2,4,7,11,13H2,1H3 |
InChI Key |
GPZGFKFBYZPUNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















